molecular formula C8H9ClS B15276655 (4-Chloro-2-methylphenyl)methanethiol

(4-Chloro-2-methylphenyl)methanethiol

Cat. No.: B15276655
M. Wt: 172.68 g/mol
InChI Key: KOKPPZSEWKSGIB-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9ClS It is characterized by the presence of a chloro group, a methyl group, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenyl)methanethiol typically involves the introduction of a thiol group to a pre-existing aromatic compound. One common method is the reaction of 4-chloro-2-methylbenzyl chloride with sodium hydrosulfide under basic conditions. The reaction proceeds as follows:

4-Chloro-2-methylbenzyl chloride+NaHSThis compound+NaCl\text{4-Chloro-2-methylbenzyl chloride} + \text{NaHS} \rightarrow \text{this compound} + \text{NaCl} 4-Chloro-2-methylbenzyl chloride+NaHS→this compound+NaCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

    Reduction: The compound can be reduced to remove the chloro group or to modify the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as sodium methoxide or ammonia.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Amino or alkoxy derivatives.

    Reduction: Dechlorinated or modified thiol compounds.

Scientific Research Applications

(4-Chloro-2-methylphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl)methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The chloro and methyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methylphenol): Similar structure but with a hydroxyl group instead of a thiol group.

    (4-Chloro-2-methylbenzyl alcohol): Contains a hydroxyl group attached to the benzyl position.

    (4-Chloro-2-methylbenzoic acid): Features a carboxyl group instead of a thiol group.

Uniqueness

(4-Chloro-2-methylphenyl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the chloro, methyl, and thiol groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

IUPAC Name

(4-chloro-2-methylphenyl)methanethiol

InChI

InChI=1S/C8H9ClS/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3

InChI Key

KOKPPZSEWKSGIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CS

Origin of Product

United States

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